molecular formula C18H23N6O14P3S B12427318 Mant-GTPgammaS

Mant-GTPgammaS

Cat. No.: B12427318
M. Wt: 672.4 g/mol
InChI Key: JOKHYBKUVDNQEA-XNIJJKJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mant-GTPgammaS is synthesized through a multi-step chemical processThe final step involves the incorporation of the gamma-thio group at the 5’ position of the triphosphate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The compound is typically supplied as a solution in water, with a concentration of 10 mM to 11 mM .

Chemical Reactions Analysis

Types of Reactions

Mant-GTPgammaS undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups at the gamma position .

Scientific Research Applications

Mant-GTPgammaS has a wide range of scientific research applications, including:

Mechanism of Action

Mant-GTPgammaS exerts its effects by acting as a non-hydrolyzable analog of guanosine triphosphate. It binds to guanine nucleotide-binding proteins, preventing the hydrolysis of guanosine triphosphate to guanosine diphosphate. This inhibition allows researchers to study the active state of these proteins and their interactions with other molecules. The compound specifically targets adenylyl cyclase and other guanine nucleotide-binding proteins, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Mant-GDP: A fluorescent guanosine diphosphate analog used in similar applications.

    BODIPY-FL-Guanine Nucleotides: Fluorescent guanine nucleotide analogs with different spectral properties.

    Non-Fluorescent Guanosine Triphosphate Analogs: Used in studies where fluorescence is not required

Uniqueness

Mant-GTPgammaS is unique due to its combination of fluorescence and non-hydrolyzable properties. This makes it an invaluable tool for studying guanine nucleotide-binding proteins in their active state, providing insights into their function and regulation that are not possible with other analogs .

Properties

Molecular Formula

C18H23N6O14P3S

Molecular Weight

672.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[[[dihydroxyphosphinothioyloxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H23N6O14P3S/c1-20-9-5-3-2-4-8(9)17(27)36-13-12(25)10(6-34-39(28,29)37-40(30,31)38-41(32,33)42)35-16(13)24-7-21-11-14(24)22-18(19)23-15(11)26/h2-5,7,10,12-13,16,20,25H,6H2,1H3,(H,28,29)(H,30,31)(H2,32,33,42)(H3,19,22,23,26)/t10-,12-,13-,16-/m1/s1

InChI Key

JOKHYBKUVDNQEA-XNIJJKJLSA-N

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O

Origin of Product

United States

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